4-[5-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl]pyrimidine
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Overview
Description
4-[5-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a pyrazole ring, which in turn is substituted with a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl]pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone or β-keto ester.
Introduction of the trifluoromethyl group: This step involves the trifluoromethylation of the phenyl ring, which can be done using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Formation of the pyrimidine ring: This can be synthesized by reacting the pyrazole derivative with a suitable nitrile or amidine under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-[5-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-[5-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological molecules.
Mechanism of Action
The mechanism of action of 4-[5-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, potentially leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
Benzpyrimoxan: A pyrimidine derivative with insecticidal properties.
4-(trifluoromethyl)phenol: A simpler trifluoromethyl-substituted compound with various industrial applications.
4-(trifluoromethyl)benzylamine: Another trifluoromethyl-substituted compound used in organic synthesis.
Uniqueness
4-[5-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl]pyrimidine is unique due to its combination of a pyrazole and pyrimidine ring system with a trifluoromethylphenyl group. This structure provides a unique set of chemical and physical properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-[5-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N4/c15-14(16,17)10-3-1-9(2-4-10)13-11(7-20-21-13)12-5-6-18-8-19-12/h1-8H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGYVLNKIJRIKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)C3=NC=NC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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